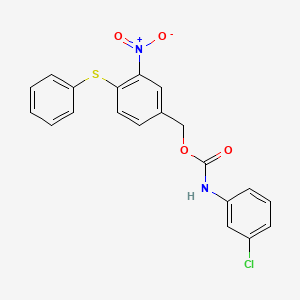

3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

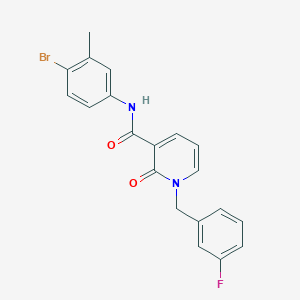

“3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate” is a chemical compound with the molecular formula C20H15ClN2O4S . It is also known by other names such as “[3-nitro-4-(phenylsulfanyl)phenyl]methyl N-(3-chlorophenyl)carbamate” and "Carbamic acid, (3-chlorophenyl)-, [3-nitro-4-(phenylthio)phenyl]methyl ester (9CI)" .

Physical and Chemical Properties The molecular weight of this compound is 414.86 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I found.

Aplicaciones Científicas De Investigación

Organic Synthesis and Reactions

Research has demonstrated the versatility of nitroaromatic compounds in organic synthesis. For example, the reaction of 3-Nitro-ω-benzylideneacetophenone with carbanions containing leaving groups leads to the formation of complex organic structures through conjugated addition and subsequent intramolecular vicarious nucleophilic substitution of hydrogen (VNS) (Mąkosza & Krylova, 1998). This illustrates the potential of such compounds in the synthesis of novel organic molecules.

Materials Science

In the realm of materials science, nitroaromatic compounds have been utilized in the development of advanced materials. Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, synthesized through a benzidine rearrangement reaction involving nitrophenylsulfane derivatives, have shown high refractive indices and good thermomechanical stabilities (Tapaswi et al., 2015). These properties are crucial for applications in optoelectronics and advanced coatings.

Agricultural Applications

In agriculture, carbamate derivatives have been investigated for their potential use in pest control. The synthesis and bioevaluation of carbamate derivatives against the root-knot nematode (Meloidogyne javanica) highlight the role of carbamoyloxy moiety in enhancing nematicidal activity (Kumari, Singh, & Walia, 2014). This suggests the utility of such compounds in developing new, more effective pesticides.

Photophysical Properties

Compounds related to 3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate also exhibit interesting photophysical properties. For instance, 2-pyrazoline derivatives have been shown to have fluorescence, non-linear optical, and mesogenic properties, depending on the substituent in the phenyl ring (Barberá et al., 1998). These findings could have implications for the design of optical materials and liquid crystals.

Environmental Chemistry

In environmental chemistry, the study of nitrogenous organic precursors for disinfection by-products (DBPs) in water treatment reveals that nitroaromatic compounds can be significant precursors to nitrosamines, a class of carcinogenic DBPs (Chang, Chen, & Wang, 2011). Understanding the behavior of these compounds in water treatment processes is essential for mitigating health risks associated with drinking water.

Safety and Hazards

Propiedades

IUPAC Name |

(3-nitro-4-phenylsulfanylphenyl)methyl N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S/c21-15-5-4-6-16(12-15)22-20(24)27-13-14-9-10-19(18(11-14)23(25)26)28-17-7-2-1-3-8-17/h1-12H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKFUFWNUFVQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)

![2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2655363.png)

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2655369.png)

![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)